

Using Bis(4-methoxy-1,4'-bipiperidine) as a pharmaceutical intermediate

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Compound of Interest

Compound Name: *Bis(4-methoxy-1,4'-bipiperidine); oxalic acid*

CAS No.: *1820614-88-7*

Cat. No.: *B1450358*

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Application Note: AN-PHARM-2026-04 Topic: Utilization of Bis(4-methoxy-1,4'-bipiperidine) Oxalate as a Strategic Precursor in PIKfyve Inhibitor Synthesis

Executive Summary

This technical guide details the handling, processing, and application of Bis(4-methoxy-1,4'-bipiperidine) oxalate (CAS: 1820614-88-7), a stable crystalline salt form of the secondary amine 4-methoxy-1,4'-bipiperidine. This moiety is the critical pharmacophore responsible for the lysosomotropic properties and kinase selectivity of Apilimod (a potent PIKfyve inhibitor) and emerging PROTACs designed for lipid kinase degradation.

While often sold as the "Bis" oxalate salt for enhanced stability and shelf-life, the active pharmaceutical intermediate (API) synthesis requires the liberation of the free secondary amine. This guide provides a validated protocol for salt dissociation and subsequent nucleophilic aromatic substitution (

) to generate high-purity PIKfyve modulators.

Technical Profile & Material Science

The "Bis" nomenclature in commercial catalogs refers to the stoichiometric ratio of the salt: two molecules of the biperidine base complexed with one molecule of oxalic acid. This form is preferred over the dihydrochloride or free base (often viscous oils or hygroscopic solids) due to superior crystallinity and non-hygroscopic nature.

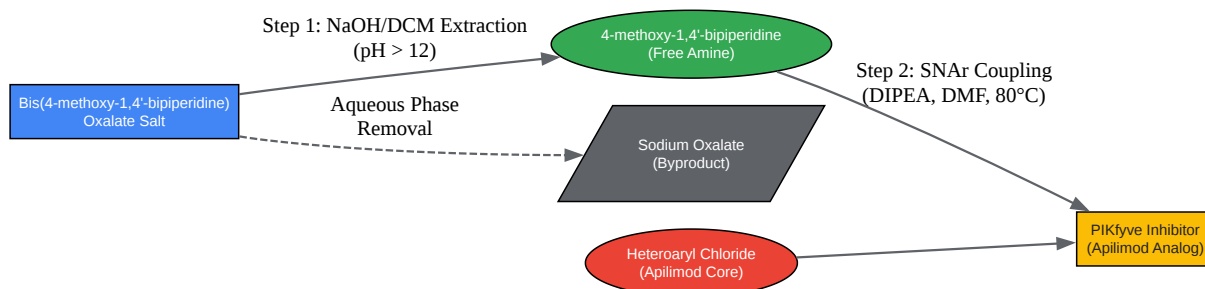
Table 1: Physicochemical Properties

Property	Specification
Compound Name	Bis(4-methoxy-1,4'-biperidine) oxalate
Active Moiety	4-methoxy-1,4'-biperidine (Monomer)
CAS Number	1820614-88-7 (Salt); 930603-98-8 (Free Base)
Molecular Formula	(Salt); (Base)
Molecular Weight	486.66 g/mol (Salt); 198.31 g/mol (Base)
Role	Nucleophilic amine for Apilimod synthesis; Lysosomotropic pharmacophore

Process Workflow: Salt Dissociation & Coupling

The critical step in utilizing this intermediate is the controlled dissociation of the oxalate salt to yield the free secondary amine, which then undergoes an

reaction with a heteroaryl chloride (e.g., the core of Apilimod).



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Figure 1: Salt dissociation and subsequent coupling workflow for PIKfyve inhibitor synthesis.

Detailed Experimental Protocols

Protocol A: Salt Break / Free Base Liberation

Objective: Convert the stable Bis-oxalate salt into the reactive free secondary amine. Rationale: The oxalate anion can interfere with palladium-catalyzed cross-couplings or

reactions by chelating metals or altering the reaction pH. Direct use of the salt often leads to lower yields.

Materials:

- Bis(4-methoxy-1,4'-bipiperidine) oxalate (1.0 eq)[1]
- Sodium Hydroxide (NaOH), 2M aqueous solution
- Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
- Saturated Brine solution
- Anhydrous Sodium Sulfate ()

Procedure:

- **Dissolution:** Suspend 1.0 g of Bis(4-methoxy-1,4'-bipiperidine) oxalate in 20 mL of DCM. The suspension will be cloudy.
- **Basification:** Add 10 mL of 2M NaOH (approx. 5 eq relative to oxalate). Stir vigorously at room temperature for 15 minutes until the organic layer becomes clear.
 - **Note:** The pH of the aqueous layer must be >12 to ensure full deprotonation of the secondary amine ().
- **Extraction:** Transfer to a separatory funnel. Isolate the organic layer (bottom). Re-extract the aqueous layer with 2 x 10 mL DCM.
- **Washing:** Combine organic layers and wash once with 10 mL saturated brine to remove residual oxalate salts.
- **Drying:** Dry the organic phase over anhydrous for 10 minutes. Filter and concentrate in vacuo (rotary evaporator, <40°C).
- **Yield Check:** The resulting product should be a clear to pale yellow oil (free amine). Quantitative yield is expected (>95%). Use immediately in Protocol B to avoid carbonate formation from air exposure.

Protocol B: Coupling for Apilimod Synthesis

Objective: Synthesize the Apilimod core structure by coupling the liberated amine to a chloropyridine/triazine scaffold. **Reference:** Based on optimized procedures for PIKfyve inhibitors (e.g., PNAS 2024 [1], J. Med. Chem. 2012 [2]).[\[2\]](#)

Materials:

- 4-methoxy-1,4'-bipiperidine (Free Base from Protocol A) (1.2 eq)

- Heteroaryl Chloride Substrate (e.g., 2-chloro-N-(3-methylbenzylideneamino)-... derivative) (1.0 eq)
- Diisopropylethylamine (DIPEA) (2.0 eq)
- Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO) (Anhydrous)

Procedure:

- Reaction Setup: In a dry round-bottom flask under Nitrogen/Argon, dissolve the Heteroaryl Chloride (1.0 eq) in DMF (0.2 M concentration).
- Addition: Add DIPEA (2.0 eq) followed by the 4-methoxy-1,4'-bipiperidine free base (1.2 eq).
- Heating: Heat the reaction mixture to 80–100°C. Monitor by LC-MS.
 - Checkpoint: Conversion is typically complete within 2–4 hours. Look for the disappearance of the chloride starting material and the formation of the product mass ().
- Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (10x volume).
- Isolation:
 - Method A (Precipitation): If the product precipitates, filter and wash with water.
 - Method B (Extraction): If no precipitate forms, extract with EtOAc (3x). Wash combined organics with LiCl solution (5%) to remove DMF, then brine. Dry over and concentrate.
- Purification: Purify the crude residue via flash column chromatography (DCM:MeOH 95:5 to 90:10).

Quality Control & Analytical Data

Table 2: Key Analytical Markers

Method	Expected Result (Free Base)	Troubleshooting Note
1H NMR (CDCl ₃)	3.35 (s, 3H, -OCH ₃), 3.1-3.2 (m, 1H, CH-OCH ₃)	If peaks are broad, trace acid (oxalate) may remain. Re-wash with NaOH.
LC-MS (ESI+)	199.18	Strong base peak. Dimer peaks () are common in ESI.
TLC (DCM:MeOH 9:1)	(Stains with Ninhydrin/Iodine)	The free base will streak on silica; add 1% to the eluent.

Safety & Handling

- Sensitization: Piperidine derivatives are potential skin sensitizers. Wear nitrile gloves and work in a fume hood.
- Oxalate Toxicity: Oxalic acid byproducts are nephrotoxic. Ensure aqueous waste from the salt break is disposed of according to hazardous waste regulations.
- Storage: Store the "Bis" oxalate salt at 2–8°C in a desiccator. The free base should be used immediately or stored under Argon at -20°C.

References

- PNAS (2024). "A PIKfyve modulator combined with an integrated stress response inhibitor to treat lysosomal storage diseases." Proceedings of the National Academy of Sciences. [\[Link\]](#)
- Krausz, S. et al. (2012). "A phase IIa, randomized, double-blind, placebo-controlled trial of apilimod mesylate, an interleukin-12/interleukin-23 inhibitor, in patients with rheumatoid arthritis."^[2] Arthritis & Rheumatism. [\[Link\]](#)^[2]
- Cai, J. et al. (2013). "PIKfyve, a Class III PI Kinase, Is the Target of the Small Molecular Modulator YM201636." Molecular Biology of the Cell. [\[Link\]](#)

- PubChem Compound Summary. "Apilimod." National Center for Biotechnology Information. [\[Link\]](#)

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Sources

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